Introduction: The Enigmatic 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Introduction: The Enigmatic 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
An In-depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
The pyrrolo[3,4-d]pyrimidine core represents a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific isomer, 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, presents a unique substitution pattern that makes it a valuable intermediate for the synthesis of novel therapeutic agents. The dichloro substitutions at the 2 and 4 positions of the pyrimidine ring offer reactive sites for further functionalization, while the dihydro-pyrrolo moiety provides a three-dimensional structure that can be crucial for biological target engagement.
This guide provides a comprehensive framework for the structural elucidation of this potentially novel compound, designed for researchers and drug development professionals. We will navigate the process from a plausible synthetic origin to the gold standard of structural confirmation, emphasizing the integration of various analytical techniques. This document is structured to not only provide protocols but to instill a logical, self-validating approach to structural confirmation, a cornerstone of scientific integrity. The elucidation of such structures is a critical step in the development of new medicines and understanding their mechanisms of action.[1]
Part 1: Synthesis and Preliminary Assessment
A plausible synthetic route for 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine would likely involve the chlorination of the corresponding dihydroxy precursor, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione. This precursor could be synthesized from appropriate pyrrolidine derivatives.
Experimental Protocol: Synthesis
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Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4(1H,3H)-dione: A potential route involves the condensation of a suitable pyrrolidine precursor, such as a pyrrolidine-3,4-dicarboxylic acid derivative, with urea.
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Chlorination: The resulting dione is then treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphoryl chloride, often in the presence of a base such as N,N-dimethylaniline, to yield the target 2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.
The progress of these reactions should be monitored by thin-layer chromatography (TLC) to ensure completion.[2]
Part 2: Spectroscopic and Spectrometric Elucidation
The cornerstone of structure elucidation lies in the synergistic application of various analytical techniques. The following sections detail the expected outcomes and the rationale behind each method for confirming the structure of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the first line of inquiry to confirm the elemental composition of the synthesized molecule. The high mass accuracy of modern spectrometers allows for the unambiguous determination of the molecular formula from the measured mass-to-charge ratio (m/z).
Expected Data: The molecular formula for 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is C₇H₇Cl₂N₃. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, and [M+4]⁺) with relative intensities of approximately 9:6:1.
| Ion | Calculated m/z | Expected Isotopic Pattern |
| [M]⁺ | 203.0041 | C₇H₇³⁵Cl₂N₃ |
| [M+H]⁺ | 204.0119 | C₇H₈³⁵Cl₂N₃⁺ |
Experimental Protocol: HRMS Analysis
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Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetonitrile or methanol).
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Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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Data Acquisition: Acquire the mass spectrum in positive ion mode.
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Data Analysis: Compare the observed m/z of the most intense peak in the molecular ion cluster with the calculated value for the protonated molecule [M+H]⁺. The mass accuracy should be within 5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be employed to map out the carbon skeleton and the placement of protons.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-5 | ~4.0-4.5 | Triplet | 2H | Methylene protons adjacent to a nitrogen atom. |
| H-6 | ~3.0-3.5 | Quintet | 2H | Methylene protons coupled to both H-5 and H-7. |
| H-7 | ~4.0-4.5 | Triplet | 2H | Methylene protons adjacent to the pyrrole nitrogen and the pyrimidine ring. |
| NH (if present) | Broad singlet | 1H | Exchangeable proton on the pyrrole nitrogen. |
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~155-160 | Carbon atom in the pyrimidine ring attached to chlorine and two nitrogen atoms. |
| C-4 | ~150-155 | Carbon atom in the pyrimidine ring attached to chlorine and two nitrogen atoms. |
| C-4a | ~125-130 | Quaternary carbon at the fusion of the two rings. |
| C-5 | ~45-50 | Methylene carbon adjacent to a nitrogen atom. |
| C-6 | ~25-30 | Methylene carbon in the pyrrolidine ring. |
| C-7 | ~45-50 | Methylene carbon adjacent to the pyrrole nitrogen and the pyrimidine ring. |
| C-7a | ~140-145 | Quaternary carbon at the fusion of the two rings. |
2D NMR Spectroscopy
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COSY (Correlation Spectroscopy): Will show correlations between adjacent protons, confirming the -CH₂-CH₂-CH₂- spin system in the dihydropyrrole ring.
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HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity between the pyrrolidine ring and the pyrimidine ring, and for assigning the quaternary carbons. For example, correlations from H-7 to C-4a and C-7a would be expected.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.
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Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the proposed structure.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aliphatic) | 2850-3000 |
| C=N (pyrimidine) | 1600-1650 |
| C-Cl | 600-800 |
| N-H (if present) | 3200-3500 (broad) |
Experimental Protocol: IR Spectroscopy
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Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or use an ATR (Attenuated Total Reflectance) accessory.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Part 3: The Definitive Proof - Single Crystal X-ray Diffraction
Authoritative Grounding: While spectroscopic methods provide strong evidence for the structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state. It reveals the precise spatial arrangement of atoms, bond lengths, and bond angles.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, vapor diffusion, or slow cooling of a saturated solution.
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Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
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Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
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Structure Validation: The final structure should be validated using standard crystallographic checks.
Part 4: Data Integration and Conclusion
The final step in the structure elucidation process is the integration of all analytical data. The molecular formula from HRMS, the connectivity from NMR, the functional groups from IR, and the 3D structure from X-ray crystallography should all be consistent with the proposed structure of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. This multi-faceted approach ensures the highest level of confidence in the assigned structure.
Visualizations
Structure of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine:
Caption: Molecular structure of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.
Workflow for Structure Elucidation:
Caption: A comprehensive workflow for the structure elucidation of a novel compound.
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